

An In-depth Technical Guide to Hydroxy Tolbutamide-d9: Chemical Properties and Stability

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Compound of Interest		
Compound Name:	Hydroxy Tolbutamide-d9	
Cat. No.:	B602741	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Hydroxy Tolbutamide-d9**, a deuterated analog of a primary metabolite of Tolbutamide. This document is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and bioanalytical sciences, offering detailed data, experimental insights, and visual representations of key processes.

Core Chemical Properties

Hydroxy Tolbutamide-d9 is the deuterium-labeled version of 4-Hydroxytolbutamide, which is a metabolite of the first-generation sulfonylurea oral antidiabetic drug, Tolbutamide.[1] The incorporation of nine deuterium atoms into the butyl group provides a stable, heavy-isotope-labeled internal standard crucial for quantitative bioanalysis by mass spectrometry.[1]

The physical and chemical properties of **Hydroxy Tolbutamide-d9** are summarized below.



Property	Value	
Chemical Name	1-[4-(hydroxymethyl)phenyl]sulfonyl-3- (1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea[2]	
Molecular Formula	C12H9D9N2O4S[1][3]	
Molecular Weight	295.40 g/mol [1][3]	
CAS Number	1185112-19-9[1][3]	
Unlabeled CAS	5719-85-7[1][4]	
Appearance	White to Off-White Solid[1][3]	
Melting Point	100-103°C[3][5][6]	
Slightly soluble in Methanol[3][5]; Solub Solubility Ethanol (12 mg/mL with ultrasonic and v [1]		

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of **Hydroxy Tolbutamide-d9**. The compound is stable under recommended storage conditions.[4]

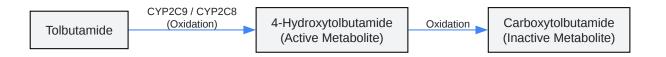
Form	Storage Temperature	Shelf Life
Powder	-20°C	3 years[1]
4°C	2 years[1]	
In Solvent	-80°C	6 months[1]
-20°C	1 month[1]	

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong alkalis.[4][7] Hazardous Decomposition: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and sulphur oxides.[4]

Metabolic Pathway of Tolbutamide



Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 and to a lesser extent CYP2C8.[1][8][9] The principal metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming 4-Hydroxytolbutamide. This active metabolite can be further oxidized to the inactive 1-butyl-3-p-carboxyphenylsulfonylurea (Carboxytolbutamide).[9][10][11]



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Metabolic conversion of Tolbutamide in the liver.

Experimental Protocols Bioanalytical Quantification using LC-MS/MS

Hydroxy Tolbutamide-d9 is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Hydroxy Tolbutamide in biological matrices like plasma and urine.[1] The use of a SIL-IS is the most effective strategy to mitigate matrix effects, which can suppress or enhance analyte ionization and compromise assay accuracy.[9]

Objective: To determine the concentration of Hydroxy Tolbutamide in a biological sample.

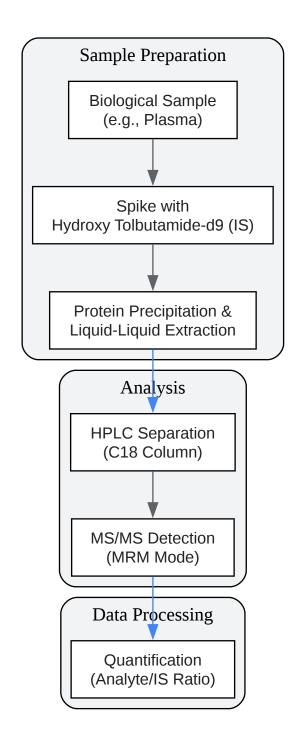
Methodology:

- Sample Preparation:
 - A known concentration of the internal standard (Hydroxy Tolbutamide-d9) is spiked into the biological sample (e.g., plasma, urine).
 - Proteins are precipitated using a solvent like acetonitrile.
 - The sample is centrifuged, and the supernatant is collected.
 - A one-step liquid-liquid extraction may be performed using a solvent such as tertiary-butyl methyl ether.[12]



- · Chromatographic Separation:
 - The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
 - Separation is typically achieved on a C18 reverse-phase column.[13]
 - A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.[12][13]
- Mass Spectrometric Detection:
 - The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS).
 - Detection is performed using Multiple Reaction Monitoring (MRM) in electrospray ionization (ESI) mode.[9]
 - Specific precursor-to-product ion transitions are monitored for both the analyte (Hydroxy Tolbutamide) and the internal standard (Hydroxy Tolbutamide-d9).
 - The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.





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Bioanalytical workflow for quantifying Hydroxytolbutamide.

Role in Drug Development





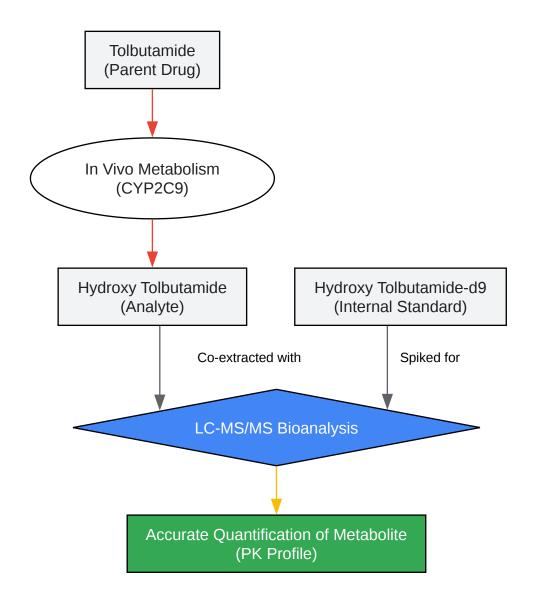


The use of deuterated compounds like **Hydroxy Tolbutamide-d9** is a cornerstone of modern drug development, particularly in establishing the pharmacokinetic and metabolic profiles of new chemical entities.

Key Applications:

- Internal Standard: Serves as a reliable internal standard for quantitative analysis in various in vitro and in vivo studies.[1]
- Metabolite Identification: Used as a reference standard to confirm the identity of metabolites in complex biological matrices.
- Pharmacokinetic Studies: Enables precise measurement of metabolite concentrations over time, which is essential for developing accurate pharmacokinetic models. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs.
 [1]





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